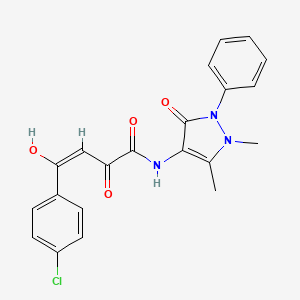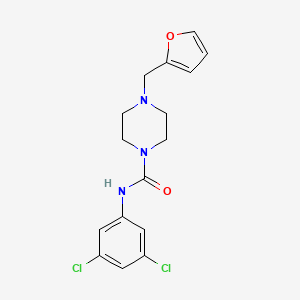![molecular formula C11H15BrN2OS B5309800 1-[(5-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5309800.png)
1-[(5-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane, also known as BR-1, is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the diazepane family of compounds, which are known for their ability to interact with the central nervous system and modulate various physiological processes. In We will also discuss future directions for research on this compound.
Applications De Recherche Scientifique
1-[(5-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane has been studied for its potential applications in several areas of scientific research. One of the most promising areas is in the field of neuroscience, where it has been shown to modulate the activity of certain neurotransmitters, such as GABA and glutamate. This makes it a potential candidate for the treatment of neurological disorders such as epilepsy and anxiety. 1-[(5-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of certain cancer cell lines.
Mécanisme D'action
The exact mechanism of action of 1-[(5-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane is not fully understood, but it is believed to interact with the GABA receptor in the brain. This receptor is responsible for regulating the activity of the neurotransmitter GABA, which is involved in the inhibition of neuronal activity. By modulating the activity of this receptor, 1-[(5-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane is able to affect various physiological processes, including those involved in anxiety and epilepsy.
Biochemical and Physiological Effects:
1-[(5-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter activity, the inhibition of cancer cell growth, and the reduction of anxiety and epileptic seizures. It has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(5-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane in lab experiments is its ability to modulate the activity of specific neurotransmitters, which can be useful in studying the underlying mechanisms of certain neurological disorders. However, its low yield and relatively complex synthesis method may limit its widespread use in research.
Orientations Futures
There are several future directions for research on 1-[(5-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane. One area of interest is in the development of more efficient synthesis methods, which would increase the availability of this compound for research purposes. Another area of interest is in the exploration of its potential applications in the treatment of neurological disorders and cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-[(5-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane and its potential side effects.
Méthodes De Synthèse
The synthesis of 1-[(5-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane involves several steps, starting with the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methyl-1,4-diaminobutane to form the diazepane ring. Finally, the bromine atom is introduced using N-bromosuccinimide. The resulting compound is then purified using column chromatography. The overall yield of this synthesis method is approximately 20%.
Propriétés
IUPAC Name |
(5-bromothiophen-2-yl)-(4-methyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2OS/c1-13-5-2-6-14(8-7-13)11(15)9-3-4-10(12)16-9/h3-4H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMROGWZUDFZKEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816212 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)-5-oxo-1-phenylpentan-1-one](/img/structure/B5309718.png)

![methyl 2-({[(5-{2-[(4-bromobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5309742.png)

![4-[4-(benzyloxy)-3-methoxyphenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5309759.png)
![2-(2,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide](/img/structure/B5309773.png)
![N-{2-[1-(2-methylbenzyl)piperidin-3-yl]ethyl}cyclopropanesulfonamide](/img/structure/B5309774.png)
![N-benzyl-N'-{[1-(pyridin-2-ylmethyl)piperidin-3-yl]methyl}urea](/img/structure/B5309783.png)
![4-[(2-methoxy-5-pyrimidinyl)methyl]-N-(4-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5309784.png)
![2-butyl-5-imino-6-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5309808.png)
![4-[4-(allyloxy)benzoyl]-5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309809.png)
![(3aR*,6aS*)-2-allyl-1-oxo-5-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5309812.png)
![(4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol](/img/structure/B5309820.png)
